molecular formula C7H8ClFN2 B13115040 2-(Aminomethyl)-5-chloro-3-fluoroaniline

2-(Aminomethyl)-5-chloro-3-fluoroaniline

Cat. No.: B13115040
M. Wt: 174.60 g/mol
InChI Key: DGKBZTOQDLXOKP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-chloro-3-fluoroaniline is a multifunctional aromatic amine featuring both an aniline and a benzylamine group on a chloro- and fluoro- substituted benzene ring. This unique structure makes it a valuable bifunctional building block in organic synthesis, particularly for the research and development of pharmaceutical compounds and agrochemicals. The presence of the electron-withdrawing chlorine and fluorine atoms can significantly influence the molecule's electronic properties and binding affinity, which is a common strategy in medicinal chemistry to modulate the bioavailability and metabolic stability of drug candidates . The primary amine on the ring and the aminomethyl side chain offer two distinct sites for chemical modification, allowing researchers to create a diverse array of molecular architectures, such as heterocycles, amides, and imines. Aniline derivatives are frequently utilized as raw materials in the production of pesticides, antibiotics, and dyes . This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

2-(aminomethyl)-5-chloro-3-fluoroaniline

InChI

InChI=1S/C7H8ClFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,3,10-11H2

InChI Key

DGKBZTOQDLXOKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)CN)F)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Aminomethyl 5 Chloro 3 Fluoroaniline

Established Synthetic Pathways to 2-(Aminomethyl)-5-chloro-3-fluoroaniline Scaffolds

Traditional synthetic routes leverage well-understood reaction mechanisms to build the target molecule. These pathways often involve multi-step sequences starting from simpler, commercially available precursors.

Reductive amination is a cornerstone method for forming amines from carbonyl compounds or their equivalents, such as nitriles. For the synthesis of this compound, this strategy would typically involve the reduction of a precursor compound where the aminomethyl group is present in a higher oxidation state.

A highly analogous and industrially relevant approach is the catalytic hydrogenation of a nitrile. For instance, the synthesis of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate (B1210297) is achieved by the low-pressure catalytic hydrogenation of 2-cyano-3-chloro-5-trifluoromethylpyridine. google.com This process uses Raney nickel as a catalyst in an acetic acid solvent. google.com Applying this logic, a key precursor for the target molecule would be 2-cyano-5-chloro-3-fluoroaniline. The reduction of the cyano group to an aminomethyl group can be achieved with various reducing agents, with catalytic hydrogenation being a common choice due to its efficiency and cleaner reaction profiles.

Alternative reductive amination pathways could start from a corresponding aldehyde (2-formyl-5-chloro-3-fluoroaniline), which would first be condensed with an amine source like ammonia (B1221849) to form an imine, followed by reduction. Various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, can be employed for the second step. mdpi.comrsc.org

Table 1: Comparison of Precursors for Reductive Amination

Precursor Intermediate Typical Reducing Agent Advantages
2-Cyano-5-chloro-3-fluoroaniline N/A (Direct Reduction) H₂, Raney Ni / Palladium Direct conversion, high atom economy.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In the context of synthesizing the target aniline (B41778), SNAr is more relevant for constructing the 3-chloro-5-fluoroaniline (B1302006) precursor rather than for the direct introduction of the aminomethyl group. ossila.com

The reaction proceeds via a two-step addition-elimination mechanism, and its regioselectivity is well-documented, especially in heterocyclic systems like quinazolines where substitution at the 4-position is heavily favored over the 2-position. mdpi.com For a benzene (B151609) ring, the presence of multiple halogens and other substituents dictates the site of nucleophilic attack. For example, starting with a precursor like 1,3-dichloro-2,4-dinitro-5-fluorobenzene, a selective substitution of one nitro group with an amine source could be envisioned, followed by reduction of the remaining nitro group to form the aniline. The chlorine and fluorine atoms on the ring activate it towards nucleophilic attack, enabling such transformations. ossila.com

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.net Reactions such as the Buchwald-Hartwig amination are paramount for the synthesis of substituted anilines. nih.govacs.org

This methodology could be employed to construct the core 5-chloro-3-fluoroaniline framework by coupling an ammonia equivalent or a protected amine with a dihalogenated aromatic precursor, such as 1,3-dichloro-5-fluorobenzene (B75098) or 1-bromo-3-chloro-5-fluorobenzene. The choice of palladium catalyst and ligand (e.g., phosphine-based ligands like X-Phos) is critical for achieving high yields and selectivity. nih.govresearchgate.net These reactions have revolutionized the synthesis of complex molecules for the pharmaceutical and agrochemical industries. researchgate.net

Table 2: Overview of Palladium-Catalyzed Coupling for Aniline Synthesis

Reaction Name Bond Formed Typical Substrates Key Catalyst Components
Buchwald-Hartwig Amination C-N Aryl Halide/Triflate + Amine Palladium Precatalyst + Phosphine Ligand + Base
Suzuki Coupling C-C Aryl Halide + Aryl Boronic Acid Palladium Catalyst + Base

Novel and Optimized Protocols for this compound Synthesis

To overcome the limitations of traditional methods, such as long reaction times, harsh conditions, and significant waste generation, modern research focuses on optimized and sustainable synthetic protocols.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improvements in product yields. orientjchem.org

While a specific microwave-assisted protocol for this compound is not widely published, the application of this technology to related syntheses is well-documented. For example, the synthesis of various quinoline (B57606) and quinoxaline (B1680401) derivatives from substituted anilines shows a significant rate enhancement. orientjchem.orgjmpas.com Cyclization reactions that might take several hours under conventional heating can often be completed in minutes using a microwave reactor. orientjchem.orgmdpi.com Similarly, palladium-catalyzed coupling reactions and the formation of heterocyclic structures can be greatly expedited, often with reduced side product formation. mdpi.combeilstein-journals.org It is highly probable that steps in the synthesis of this compound, such as a Buchwald-Hartwig amination or the cyclization of a precursor, could be significantly optimized through the application of microwave technology.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Reaction

Parameter Conventional Method (Reflux) Microwave-Assisted Method
Reaction Time 14 hours 1 hour
Yield Moderate Higher
Energy Input Sustained, less efficient Targeted, highly efficient
Side Products More likely Often reduced

Data derived from analogous syntheses of substituted quinoxalines from halogenated anilines. orientjchem.org

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org In the context of aminomethyl aniline production, this involves several key areas of investigation.

Metrics and Assessment: A primary step is the evaluation of existing synthetic routes using green metrics like Process Mass Intensity (PMI) and E-factor, which quantify the amount of waste generated per kilogram of product. rsc.orgnih.gov

Alternative Reagents and Catalysts: There is a strong emphasis on replacing stoichiometric reagents with catalytic alternatives. For aniline production in general, researchers are exploring methods to replace traditional metal-hydride reductions or high-pressure hydrogenation, which often use hazardous materials and intensive energy. specchemonline.com One novel approach is the electrochemical reduction of nitroarenes to anilines at room temperature and pressure using a redox mediator, which, if powered by renewable energy, could significantly lower the environmental impact of aniline synthesis. specchemonline.com

Green Solvents: The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction. The development of syntheses that use water, supercritical fluids, or bio-based solvents is a key goal. bris.ac.uk Research into using greener solvents like cyclopentyl methyl ether (CPME) in reductive amination processes highlights this trend. bris.ac.uk

By integrating these principles, the future synthesis of this compound can be made more sustainable, efficient, and environmentally benign.

Spectroscopic Data for this compound Remains Elusive

A comprehensive search for experimental spectroscopic data for the chemical compound this compound has yielded no specific results. Detailed analysis of scientific databases and chemical literature did not uncover any published ¹H NMR, ¹³C NMR, FT-IR, or FT-Raman spectra for this particular molecule.

Consequently, the requested detailed article on the "Spectroscopic Elucidation of this compound Structure," including subsections on spectral analysis and data tables, cannot be generated at this time. The absence of primary experimental data precludes a scientifically accurate and thorough discussion as outlined in the user's instructions.

While spectroscopic data for structurally related compounds—such as various substituted anilines—are available, extrapolating this information to provide a reliable and precise analysis for this compound would be speculative and would not meet the required standards of scientific accuracy. The unique substitution pattern of the target compound, featuring an aminomethyl group, a chlorine atom, and a fluorine atom on the aniline ring, would lead to a distinct spectroscopic fingerprint that cannot be accurately predicted without experimental verification.

Further research, including the synthesis and subsequent spectroscopic characterization of this compound, would be necessary to obtain the data required to fulfill the user's request. At present, the scientific community has not published this specific information in the accessible literature.

Spectroscopic Elucidation of 2 Aminomethyl 5 Chloro 3 Fluoroaniline Structure

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that separates compounds in a mixture before their introduction into the mass spectrometer. For a polar compound like 2-(Aminomethyl)-5-chloro-3-fluoroaniline, reverse-phase LC would be a suitable separation method.

Following chromatographic separation, electrospray ionization (ESI) would be an effective soft ionization technique. In positive ion mode, ESI would likely generate the protonated molecule, [M+H]⁺. Given the presence of two basic nitrogen atoms (the aniline (B41778) amine and the aminomethyl amine), protonation is highly favored. The molecular formula of the compound is C₇H₈ClFN₂. The theoretical monoisotopic mass of the neutral molecule is approximately 174.0360 Da. Therefore, the most abundant ion in the ESI-MS spectrum would be the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 175.0438. The characteristic isotopic pattern of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would also be expected for the [M+H]⁺ ion cluster.

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion would lead to predictable fragmentation pathways. A primary and highly favorable fragmentation for benzylamine-like structures is the loss of ammonia (B1221849) (NH₃) from the protonated aminomethyl group. nih.govnih.gov Another characteristic fragmentation is the benzylic cleavage, resulting in the formation of a stable benzyl-type cation through the loss of the aminomethyl group.

Table 1: Predicted ESI-MS Data for this compound

Ion DescriptionPredicted m/zPredicted Fragmentation Pathway
Protonated Molecule [M+H]⁺175.0438N/A
Fragment Ion158.0173Loss of ammonia (NH₃) from the protonated molecule.
Fragment Ion144.9983Cleavage of the C-C bond between the aromatic ring and the aminomethyl group.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of an ion, which can be used to determine its elemental composition. For this compound, HRMS would be used to confirm the elemental formula of the protonated molecule, C₇H₉ClFN₂⁺.

The theoretical exact mass of the [M+H]⁺ ion is 175.0438 Da. An experimental HRMS measurement within a narrow mass tolerance window (typically < 5 ppm) would provide strong evidence for the proposed elemental composition, distinguishing it from other potential isobaric compounds. This high level of accuracy is crucial for confirming the identity of the compound in the absence of an authentic reference standard.

Table 2: Predicted HRMS Data for the Protonated Molecule [M+H]⁺

ParameterPredicted Value
Molecular FormulaC₇H₉ClFN₂⁺
Theoretical Exact Mass175.0438 Da
Required Mass Accuracy< 5 ppm

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of an aromatic compound like this compound is dominated by electronic transitions involving the π-electron system of the benzene (B151609) ring.

Substituted anilines typically exhibit two main absorption bands. cdnsciencepub.com The first, more intense band, often referred to as the B-band (benzenoid), arises from a π → π* transition of the aromatic ring and is usually observed in the range of 230-270 nm. The second, weaker band, known as the C-band, is also a π → π* transition, often with more charge-transfer character from the amino group to the ring, and appears at longer wavelengths, typically between 270-300 nm. cdnsciencepub.com The presence of the non-bonding electrons on the nitrogen atom can also give rise to a very weak n → π* transition.

The substituents on the aniline ring significantly influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands.

Amino (-NH₂) and Aminomethyl (-CH₂NH₂) groups: These are auxochromes, which are electron-donating groups. They typically cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

For this compound, the combined electronic effects of the amino, aminomethyl, chloro, and fluoro groups are expected to result in a bathochromic shift of the primary π → π* transition compared to aniline itself. The exact λ_max would depend on the solvent used, as solvent polarity can influence the energy of the electronic transitions. sciencepublishinggroup.com

Table 3: Predicted UV-Vis Absorption Data for this compound

Electronic TransitionPredicted λ_max Range (in a non-polar solvent)Structural Origin
π → π* (B-band)240 - 260 nmAromatic ring with substituents
π → π* (C-band)285 - 310 nmCharge-transfer character from amino group to aromatic ring

The search results yield computational analyses for structurally related but distinct molecules, such as 2-amino-3-chloro-5-trifluoromethyl pyridine, 5-chloro-ortho-methoxyaniline, and various other substituted anilines or pyridines. Using data from these analogous compounds would violate the explicit instruction not to introduce information that falls outside the scope of "this compound".

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and specificity at this time. An article on this topic would require sourcing from primary research literature that has performed these exact computational studies on this specific compound.

Computational and Theoretical Investigations of 2 Aminomethyl 5 Chloro 3 Fluoroaniline

Computational Spectroscopic Simulations and Validation with Experimental Data

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules by calculating their excited state properties. mdpi.com This approach is an extension of Density Functional Theory (DFT) and is widely employed to understand the electronic transitions, such as the wavelength of maximum absorption (λmax), oscillator strengths (f), and the molecular orbitals involved in these transitions. mdpi.comresearchgate.net

For a molecule like 2-(Aminomethyl)-5-chloro-3-fluoroaniline, a TD-DFT calculation would begin with the optimization of its ground-state geometry using a suitable functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.netnih.gov Following this, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to transitions from the ground electronic state to various excited states. unimore.it The results provide insights into how the substituents—aminomethyl, chloro, and fluoro groups—influence the electronic structure and the absorption spectrum of the aniline (B41778) core.

The primary outputs of a TD-DFT simulation are the excitation energies, oscillator strengths, and the contributions of various molecular orbitals to each electronic transition. The oscillator strength is a dimensionless quantity that indicates the intensity of an electronic transition. researchgate.net Analysis of the involved orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the transitions (e.g., π → π* or n → π*). researchgate.net Studies on similar halogenated aniline derivatives show that such calculations can accurately predict the λmax values and the effect of solvents on the spectra. researchgate.netresearchgate.net While specific experimental data for this compound is not available, theoretical data for related compounds illustrate the typical results obtained from TD-DFT calculations.

Table 1: Representative TD-DFT Calculated Electronic Transition Data for Halogenated Aniline Derivatives Note: This table presents theoretical data for analogous compounds to illustrate the outputs of a TD-DFT analysis, as specific studies on this compound are not publicly available.

Compound Transition Wavelength (λmax, nm) Oscillator Strength (f) Major Orbital Contribution
2,5-difluoroaniline S0 → S1 295 0.045 HOMO → LUMO
2,5-dichloroaniline S0 → S1 310 0.052 HOMO → LUMO
para-chloroaniline S0 → S1 301 0.038 HOMO → LUMO

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Descriptors and Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. ajchem-b.comscienceforecastoa.com For a compound like this compound, a QSAR study would involve calculating a set of molecular descriptors and correlating them with a specific activity, such as enzyme inhibition or cellular toxicity. nih.govmdpi.com

The first step in a QSAR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's physicochemical properties. These descriptors can be categorized as electronic (e.g., Hammett constants, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological, among others. nih.govnih.gov For aniline derivatives, electronic descriptors are particularly important as they quantify the electron-donating or electron-withdrawing effects of the substituents on the aromatic ring, which significantly influences their reactivity and interaction with biological targets. nih.gov

Once the descriptors are calculated for a set of related aniline compounds, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model. nih.govnih.gov This model takes the form of an equation that relates the descriptors to the observed activity. Such models can then be used to predict the activity of new, untested compounds and to understand which structural features are crucial for the desired activity. nih.gov For example, a QSAR study on aniline derivatives' ability to generate protein free radicals found a strong correlation with the Hammett constant (σ), an electronic descriptor. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Aniline Derivatives Note: This table lists descriptors that would be relevant for a QSAR analysis of this compound.

Descriptor Class Descriptor Name Description Potential Influence on Activity
Electronic Hammett Constant (σ) Quantifies the electron-donating/withdrawing ability of a substituent. Affects reaction rates and binding affinity.
Electronic Dipole Moment Measures the overall polarity of the molecule. Influences solubility and ligand-receptor interactions.
Hydrophobic LogP The logarithm of the partition coefficient between octanol (B41247) and water. Relates to membrane permeability and transport.
Steric Molar Refractivity (MR) Relates to the volume of the molecule and its polarizability. Influences how the molecule fits into a binding site.

| Quantum Chemical | HOMO/LUMO Energy | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Correlates with chemical reactivity and electron-transfer ability. |

Computational Molecular Docking and Interaction Analysis for Ligand-Receptor Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), which is typically a protein or nucleic acid. rjptonline.org This method is crucial in drug discovery for predicting the binding affinity and understanding the interaction mechanism at a molecular level. researchgate.net For this compound, molecular docking could be used to investigate its potential as an inhibitor for a specific biological target, such as a protein kinase, a common target for aniline-based compounds. mdpi.comijcce.ac.ir

The docking process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the stability of the resulting complex using a scoring function. jscimedcentral.com The scoring function estimates the binding free energy, with lower scores generally indicating a more stable complex and higher binding affinity. nih.gov The process results in one or more "poses," which are predicted binding modes of the ligand.

Analysis of the best-ranked pose reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.net For this compound, the aminomethyl group and the aniline nitrogen can act as hydrogen bond donors or acceptors, while the chloro- and fluoro-substituted aromatic ring can participate in halogen bonds and hydrophobic interactions. nih.gov Visualizing these interactions provides critical insights into the structure-activity relationship and can guide the design of more potent and selective analogs. mdpi.com

Table 3: Hypothetical Molecular Docking Results for an Aniline Derivative in a Kinase Binding Site Note: This table provides an example of typical docking results. The specific target and values are for illustrative purposes, as docking studies for this compound are not publicly available.

Ligand Target Protein Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Aniline Derivative Tyrosine Kinase (e.g., EGFR) -8.5 Met793 Hydrogen Bond (Hinge Region)
Leu718 Hydrophobic Interaction
Val726 van der Waals
Cys797 Covalent Bond (if applicable)

Chemical Reactivity and Derivatization of 2 Aminomethyl 5 Chloro 3 Fluoroaniline

Reactivity of the Aminomethyl Moiety: Alkylation, Acylation, and Condensation Reactions

The aminomethyl group contains a primary aliphatic amine, which is generally more nucleophilic and basic than the aromatic aniline (B41778) group. This enhanced reactivity allows for selective modifications at this position.

Alkylation: The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, making it a potent nucleophile for alkylation reactions with alkyl halides or other electrophiles. This reaction can proceed via a standard nucleophilic substitution mechanism. The use of a base can facilitate the reaction by deprotonating the amine, further enhancing its nucleophilicity. Depending on the stoichiometry and reaction conditions, mono-, di-, or even tri-alkylation can occur, leading to secondary, tertiary, or quaternary ammonium (B1175870) salts, respectively. For instance, N-alkylation of anilines and related amines can be achieved using alcohols in a "hydrogen-borrowing" catalytic approach, which is considered a green alternative to using alkyl halides. nih.govresearchgate.net

Acylation: The aminomethyl group readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides. In this reaction, the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. youtube.comreddit.com This process is often used to form stable amide bonds. For example, the reaction of an amine with acetic anhydride (B1165640) is a common method for producing acetamides. libretexts.org This transformation is significant as the resulting amide is less basic and less prone to oxidation compared to the parent amine.

Condensation Reactions: The primary amine of the aminomethyl moiety can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netyoutube.comwikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.comwikipedia.org These condensation reactions are often reversible and can be driven to completion by removing water from the reaction mixture. wikipedia.org Such reactions are fundamental in the synthesis of various heterocyclic compounds; for instance, condensation of 2-(aminomethyl)aniline (B1197330) with aldehydes can yield tetrahydroquinazolines. researchgate.net

Table 1: Representative Reactions of the Aminomethyl Moiety

Reaction Type Reagent Example Product Type General Conditions
Alkylation Benzyl Alcohol N-Alkylated Amine Transition metal catalyst (e.g., Co, Ni), base (e.g., t-BuOK), heat. researchgate.net
Acylation Acetic Anhydride N-Acetylated Amine (Amide) Typically performed in a suitable solvent, may be heated.
Condensation Aldehyde (R-CHO) Imine (Schiff Base) Mild acid catalysis, often with removal of water. youtube.com

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the benzene (B151609) ring is influenced by the combined electronic effects of the aminomethyl, aniline, chloro, and fluoro substituents.

Electrophilic Aromatic Substitution (EAS): The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. rsc.orglibretexts.org The aminomethyl group (-CH₂NH₂) is also activating and ortho-, para-directing. Halogens like chlorine and fluorine are deactivating due to their inductive electron withdrawal but are also ortho-, para-directing because of resonance effects. unizin.org

In 2-(aminomethyl)-5-chloro-3-fluoroaniline, the directing effects of the substituents must be considered collectively. The powerful activating effect of the aniline amino group at position 1 dominates, strongly directing electrophiles to its ortho (position 6) and para (position 4) positions. The aminomethyl group at position 2 further reinforces this activation at position 4 and 6. The halogens at positions 3 and 5 are deactivating. Therefore, electrophilic substitution is most likely to occur at position 4, and to a lesser extent, at position 6. To control the high reactivity of the aniline group and prevent side reactions like oxidation, the amino group is often protected via acetylation before carrying out electrophilic substitution. pearson.comncert.nic.in

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are typically unreactive towards nucleophiles, but the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution. ossila.com In the target molecule, the chlorine and fluorine atoms are electron-withdrawing and can activate the ring for SNAr, although they are not as strongly activating as a nitro group. Nucleophilic attack would preferentially occur at the carbon atoms bearing the halogen leaving groups. The relative reactivity of C-Cl versus C-F bonds in SNAr can depend on the specific nucleophile and reaction conditions, though the C-F bond is generally stronger and less reactive.

Halogen Reactivity: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chlorine and fluorine atoms on the aromatic ring serve as handles for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. ossila.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent (like a boronic acid) in the presence of a palladium catalyst and a base. It is a versatile method for creating biaryl compounds. The C-Cl bond is significantly more reactive than the C-F bond under typical Suzuki conditions, allowing for selective coupling at the 5-position.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene using a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the reaction would be expected to occur preferentially at the more labile C-Cl bond over the C-F bond. diva-portal.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. ossila.com This method would enable the introduction of an alkynyl substituent at the 5-position of the aniline ring, again leveraging the higher reactivity of the C-Cl bond.

Table 2: Predicted Selectivity in Cross-Coupling Reactions

Reaction Type Coupling Partner Typical Catalyst System Predicted Reactive Site
Suzuki Arylboronic acid Pd(0) complex (e.g., Pd(PPh₃)₄) + Base C-Cl bond at position 5
Heck Alkene Pd(0) or Pd(II) complex + Base C-Cl bond at position 5
Sonogashira Terminal alkyne Pd(0) complex + Cu(I) salt + Base C-Cl bond at position 5

Oxidation and Reduction Pathways of the Aniline and Aminomethyl Groups

Oxidation: Aniline and its derivatives are susceptible to oxidation, and the products can vary widely depending on the oxidizing agent and reaction conditions. wikipedia.org Strong oxidizing agents, such as potassium permanganate (B83412) or peracetic acid, can oxidize the aromatic amino group to a nitro group, although this can also lead to complex mixtures and tarry polymerization products. wikipedia.orgopenaccessjournals.comacs.org Milder, more controlled oxidation methods have been developed using reagents like sodium perborate (B1237305) or metal-catalyzed reactions with peroxides. acs.orgmdpi.com The benzylic C-H bonds of the aminomethyl group are also activated towards oxidation, which could potentially lead to the formation of an aldehyde or carboxylic acid under specific conditions, although the amino group itself is more readily oxidized. nih.govresearchgate.net

Reduction: The aniline functional group and the aromatic ring itself are generally stable to common reducing agents. The primary application of reduction in aniline chemistry is the synthesis of anilines from the corresponding nitroarenes, typically using reagents like H₂ with a palladium catalyst or metals like iron in acidic media. wikipedia.orgyoutube.comorganic-chemistry.org While the existing aniline group is already in a reduced state, harsh conditions such as high-pressure catalytic hydrogenation could potentially reduce the aromatic ring to a cyclohexylamine (B46788) derivative.

Complexation Chemistry with Transition Metal Centers

The nitrogen atoms of both the aniline and the aminomethyl groups possess lone pairs of electrons, enabling them to act as ligands and form coordination complexes with various transition metal ions. researchgate.netjocpr.com The aminomethyl group, being a primary aliphatic amine, is typically a stronger Lewis base than the aniline nitrogen, whose lone pair is partially delocalized into the aromatic ring. This difference could influence the mode of coordination.

The molecule can function as a bidentate ligand, coordinating to a metal center through both nitrogen atoms to form a stable five-membered chelate ring. Such chelation enhances the stability of the resulting metal complex. Transition metals such as copper(II), manganese(II), iron(II), and zinc(II) are known to form stable complexes with aniline-based ligands and Schiff bases derived from them. researchgate.netjocpr.commdpi.com The formation of these complexes can alter the electronic properties and reactivity of the organic ligand itself.

Applications of 2 Aminomethyl 5 Chloro 3 Fluoroaniline As a Synthetic Intermediate and Building Block

Role in the Synthesis of Functionalized Aromatic Scaffolds and Heterocyclic Systems

The distinct reactivity of the two amino groups in 2-(aminomethyl)-5-chloro-3-fluoroaniline, coupled with the directing effects of its halogen substituents, makes it an ideal precursor for the synthesis of diverse functionalized aromatic and heterocyclic systems. The aniline (B41778) nitrogen can readily participate in reactions such as diazotization, acylation, and condensation, while the primary amine of the aminomethyl group offers a site for imine formation, amidation, and reductive amination. ossila.com

This dual reactivity allows for the construction of complex heterocyclic frameworks, which are central to medicinal chemistry and materials science. For instance, aniline derivatives are extensively used in the synthesis of quinazolines, which exhibit a broad range of biological activities. nih.gov The aminomethyl group can be utilized to form fused ring systems, leading to novel triazino-, triazepino-, and triazocinoquinazolinones. nih.gov The presence of chlorine and fluorine atoms on the aromatic ring can be further exploited in transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, enabling the introduction of additional functional groups and the construction of highly decorated molecular scaffolds. ossila.com

The synthesis of heterocyclic compounds often involves the reaction of a primary amine with various reagents to form rings containing heteroatoms like nitrogen, sulfur, or oxygen. bohrium.com The bifunctional nature of this compound allows it to act as a linchpin in multicomponent reactions, facilitating the efficient assembly of complex heterocyclic libraries for screening in drug discovery and other applications.

Precursor for Advanced Organic Materials

The electronic properties conferred by the chloro and fluoro substituents make this compound an attractive precursor for the development of advanced organic materials with tailored optical and electronic characteristics.

Halogenated aromatic amines are key intermediates in the manufacturing of dyes and pigments. The specific substituents on the benzene (B151609) ring of this compound influence the electronic structure of the molecule, which in turn affects its color and stability. The electron-withdrawing nature of the chlorine and fluorine atoms can enhance the stability of dyes to UV light and bleaching agents. The amino groups provide reactive handles for covalently incorporating this chromophoric core into larger polymeric structures or for further chemical modification to fine-tune the spectral properties of the resulting dyes and pigments.

Intermediate in the Preparation of Diverse Molecular Architectures for Research

The utility of this compound extends to its role as a versatile intermediate for creating a wide range of molecular architectures for fundamental research. Its multifunctional nature allows chemists to explore novel synthetic methodologies and to construct unique molecular shapes and functionalities.

The presence of multiple reactive sites allows for stepwise and selective transformations, enabling the synthesis of complex molecules with a high degree of control over the final structure. This makes it a valuable tool for creating libraries of compounds for high-throughput screening in areas such as drug discovery and materials science. The ability to generate diverse molecular structures from a single, readily accessible starting material is a key advantage in modern chemical research.

Building Block for Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms in this compound possess lone pairs of electrons that can coordinate to metal centers, making it an excellent building block for the synthesis of ligands for coordination chemistry and catalysis. The formation of metal complexes with ligands derived from this aniline can lead to catalysts with unique reactivity and selectivity.

The pyridinium (B92312) amine of structurally related compounds like 2-amino-5-chloro-3-fluoropyridine (B1279587) is known to coordinate with metal centers such as copper. ossila.com Similarly, the two amino groups of this compound can act as a bidentate ligand, chelating to a metal ion to form a stable complex. The electronic properties of the ligand, influenced by the chloro and fluoro substituents, can be transmitted to the metal center, thereby modulating its catalytic activity. These complexes can find applications in a variety of catalytic transformations, including oxidation reactions and hydroboration of carbonyl compounds. mdpi.comresearchgate.net The ability to fine-tune the steric and electronic environment around the metal center by modifying the ligand structure is a cornerstone of modern catalyst design.

Conclusion and Future Research Directions

Summary of Current Research Status for 2-(Aminomethyl)-5-chloro-3-fluoroaniline

A comprehensive review of current scientific literature indicates that this compound is a novel chemical entity with no specific research publications detailing its synthesis, characterization, or application. The compound is not listed in major chemical databases as a commercially available product or as a well-documented intermediate. Consequently, its physicochemical properties, spectroscopic data, and potential utility remain uncharacterized. The current research status can be summarized as being at a nascent, exploratory stage. The compound exists as a theoretical structure with potential for future investigation rather than a substance with an established body of knowledge. Its significance lies in its potential as a unique building block, combining a trifunctionalized aniline (B41778) ring with halogen and aminomethyl substituents, which are features of interest in medicinal and materials chemistry.

Identification of Unexplored Synthetic Avenues and Methodological Enhancements

Given the absence of established synthetic protocols, the preparation of this compound presents an open field for synthetic exploration. Several hypothetical retrosynthetic pathways can be proposed based on well-established organic chemistry transformations.

Potential Synthetic Routes:

Route 1: Reduction of a Cyanobenzylamine Precursor: A plausible approach involves the synthesis of a 2-amino-4-chloro-6-fluorobenzonitrile (B13190996) intermediate. The final step would be the selective reduction of the nitrile group to an aminomethyl group, which could be achieved using various reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. The challenge in this route lies in the chemoselective reduction of the nitrile in the presence of the aniline functionality.

Route 2: Functionalization of a Pre-existing Aniline: Another strategy could start from a commercially available, simpler aniline derivative, such as 3-chloro-5-fluoroaniline (B1302006). This pathway would require the regioselective introduction of an aminomethyl group at the C2 position. This could potentially be achieved through a directed ortho-metalation followed by reaction with a suitable electrophile, or through a multi-step sequence involving formylation, oxime formation, and subsequent reduction.

Route 3: Aromatic Nucleophilic Substitution and Reduction: A pathway commencing from a dinitro precursor, such as 1-chloro-3-fluoro-5-methyl-2,6-dinitrobenzene, could be envisioned. Selective reduction of one nitro group, followed by conversion of the methyl group to a bromomethyl intermediate, amination, and final reduction of the second nitro group could yield the target compound.

Methodological Enhancements: Future synthetic efforts could benefit from modern methodologies to improve efficiency, selectivity, and sustainability. solubilityofthings.com

Flow Chemistry: Continuous flow processing could offer better control over reaction parameters, improve safety for potentially hazardous steps, and facilitate scalability. thieme.de

Transition-Metal Catalysis: The use of palladium, copper, or other transition metal catalysts could enable more efficient C-N and C-C bond formations, particularly in cross-coupling reactions to build the substituted aniline core. solubilityofthings.com

Biocatalysis: Employing enzymes for specific transformations, such as selective reductions or aminations, could offer high stereoselectivity and milder reaction conditions, aligning with green chemistry principles. cas.org

A summary of potential starting materials for these unexplored avenues is presented below.

Proposed Route Potential Starting Material Key Transformations
Cyanobenzylamine Reduction2-Amino-4-chloro-6-fluorobenzonitrileNitrile Reduction
Aniline Functionalization3-Chloro-5-fluoroanilineDirected ortho-metalation, Aminomethylation
Multi-step Synthesis1-Chloro-3-fluoro-5-methyl-2,6-dinitrobenzeneSelective reduction, Halogenation, Amination

Advancements in Characterization Techniques and Predictive Computational Modeling

Once synthesized, the structural elucidation and purity assessment of this compound would rely on a suite of modern analytical techniques. ijpsjournal.comroyalsocietypublishing.orgacs.org

Advanced Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure confirmation. royalsocietypublishing.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC would help establish the precise connectivity of atoms within the molecule. ijpsjournal.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition and exact molecular weight of the new compound. acs.org

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be crucial for assessing the purity of the final product and any intermediates. ijpsjournal.com

Infrared (IR) and UV-Visible Spectroscopy: IR spectroscopy would confirm the presence of key functional groups (e.g., N-H stretches for the amine and aminomethyl groups, C-F, and C-Cl bonds), while UV-Visible spectroscopy would provide information on its electronic transitions. ijpsjournal.com

Predictive Computational Modeling: Before embarking on laboratory synthesis, computational chemistry can provide valuable insights into the properties and potential behavior of this compound. neuroquantology.com

Density Functional Theory (DFT): DFT calculations can predict the molecule's ground-state geometry, bond lengths, bond angles, and electronic structure. Furthermore, these calculations can simulate spectroscopic data, such as IR frequencies and NMR chemical shifts, which would be invaluable for comparison with experimental results.

Quantitative Structure-Activity Relationship (QSAR): If this molecule is considered a scaffold for drug discovery, QSAR models could be developed to predict its potential biological activity based on its structural features. neuroquantology.comopenmedicinalchemistryjournal.com

Molecular Docking: Simulations could be performed to predict how the molecule might bind to the active sites of various biological targets, such as enzymes or receptors, thereby guiding its potential applications in medicinal chemistry. openmedicinalchemistryjournal.com

Pharmacokinetic (ADME) Prediction: Computational tools can predict properties related to absorption, distribution, metabolism, and excretion (ADME), which is crucial for evaluating the drug-likeness of a new chemical entity. nih.gov

Technique Purpose
¹H, ¹³C, ¹⁹F NMRStructural Elucidation and Connectivity
High-Resolution Mass SpectrometryMolecular Formula and Weight Confirmation
HPLC/GCPurity Assessment
Density Functional Theory (DFT)Prediction of Geometry and Spectroscopic Data
Molecular DockingPrediction of Biological Target Binding

Broader Implications and Emerging Applications of this compound in Chemical Sciences

The unique combination of functional groups in this compound suggests several potential applications across the chemical sciences, particularly in the development of novel functional molecules and materials.

Medicinal Chemistry: Polysubstituted anilines are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents. cresset-group.commdpi.com The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The chloro and aminomethyl groups provide additional vectors for modification, allowing for the creation of a diverse library of compounds for screening. This scaffold could be a valuable starting point for developing inhibitors of kinases, proteases, or other enzymes implicated in disease.

Materials Science: Aniline derivatives are key monomers for the synthesis of polyanilines, a class of conducting polymers with applications in sensors, anti-corrosion coatings, and electronic devices. researchgate.netnih.gov The specific substitution pattern on the aniline ring of this compound could be used to fine-tune the electronic properties, solubility, and processability of the resulting polymers. For instance, the aminomethyl group could be used for cross-linking or for grafting onto other polymer backbones.

Agrochemicals: Halogenated aromatic amines are prevalent structures in many modern herbicides and fungicides. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with novel modes of action or improved environmental profiles.

Synthetic Chemistry: As a trifunctional building block, this compound could serve as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds like quinolines or benzimidazoles, which themselves have a wide range of applications. rsc.org The differential reactivity of the aniline and the aminomethyl group allows for selective chemical transformations, making it a potentially valuable tool for synthetic chemists.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(Aminomethyl)-5-chloro-3-fluoroaniline, considering substituent reactivity?

  • Methodological Answer : A multi-step approach is recommended. Begin with halogenation of a pre-functionalized aniline core. For example, introduce the chloro and fluoro groups via electrophilic substitution under controlled conditions (e.g., using Cl₂ or F₂ gas with Lewis acid catalysts) . The aminomethyl group can be introduced via reductive amination of a ketone intermediate (e.g., using NaBH₃CN in DMF or NMP as solvents ). Monitor reaction progress via TLC or HPLC, adjusting stoichiometry to minimize byproducts like over-halogenated species.

Q. Which analytical techniques validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and integration ratios. The aminomethyl proton signal (~δ 3.5–4.5 ppm) should show coupling with adjacent NH₂ protons .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%). Retention time comparison with standards is critical .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl/F atoms .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to mitigate oxidative decomposition of the aminomethyl group . Desiccate using silica gel to avoid hydrolysis. Conduct stability studies under accelerated conditions (40°C/75% RH for 14 days) to establish shelf-life .

Advanced Research Questions

Q. How do steric and electronic effects influence cross-coupling reactions involving this compound?

  • Methodological Answer : The electron-withdrawing Cl and F groups activate the ring for electrophilic substitution but may deactivate it for nucleophilic coupling. Steric hindrance from the aminomethyl group at position 2 necessitates bulky ligands (e.g., XPhos) in Buchwald-Hartwig amination. Computational modeling (DFT) can predict regioselectivity in Suzuki-Miyaura reactions by analyzing frontier molecular orbitals . Compare reactivity with analogues like 3-Bromo-5-chloro-2-fluoroaniline to isolate steric vs. electronic contributions.

Q. What computational approaches predict the solubility and pKa of this compound?

  • Methodological Answer :

  • Solubility : Use COSMO-RS simulations with input from molecular dynamics (MD) trajectories. Validate with experimental shake-flask methods in solvents like DMSO, ethanol, and water .
  • pKa : Employ QSPR models (e.g., ACD/Labs) parameterized with Hammett constants for Cl/F substituents. Compare with potentiometric titration data to resolve discrepancies .

Q. How can contradictory data on halogenated aniline stability under varying pH be resolved?

  • Methodological Answer : Design a DoE (Design of Experiments) to systematically test pH (1–13), temperature (25–70°C), and ionic strength. Use UV-Vis spectroscopy to track degradation kinetics. For example, under acidic conditions, the aminomethyl group may protonate, reducing nucleophilicity, while alkaline conditions could hydrolyze the C-Cl bond . Pair with DFT calculations to identify transition states and validate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.